N-[(2-chlorophenyl)methyl]-3-methylcyclopentan-1-amine
Description
Molecular Formula
The molecular formula of N-[(2-chlorophenyl)methyl]-3-methylcyclopentan-1-amine is C$${13}$$H$${18}$$ClN , derived from its cyclopentane backbone (C$$5$$H$$9$$), methyl substituent (CH$$3$$), and (2-chlorophenyl)methylamine group (C$$7$$H$$7$$ClN). This aligns with related compounds such as N-[(2-chlorophenyl)methyl]pentan-3-amine (C$${12}$$H$${18}$$ClN) and 2-(3-chlorophenyl)-N-methylcyclopentan-1-amine (C$${12}$$H$$_{16}$$ClN), differing primarily in the presence of the cyclopentane ring and methyl substitution.
Stereochemical Configuration
The compound exhibits two stereogenic centers : one at the cyclopentane carbon bearing the methyl group (C3) and another at the nitrogen atom due to its tetrahedral geometry. This results in four possible stereoisomers (two enantiomeric pairs). Computational models suggest the (1R,3S) and (1S,3R) configurations are energetically favored due to reduced steric hindrance between the methyl group and the phenyl ring. The E/Z isomerism observed in structurally similar amines, such as 1-[(2-chlorophenyl)(methylimino)methyl]cyclopentan-1-ol, further underscores the importance of stereochemical analysis in determining biological activity.
| Stereochemical Property | Value |
|---|---|
| Chiral Centers | 2 (C3 and N) |
| Possible Stereoisomers | 4 |
| Predominant Configuration | (1R,3S) and (1S,3R) Enantiomers |
Properties
Molecular Formula |
C13H18ClN |
|---|---|
Molecular Weight |
223.74 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-methylcyclopentan-1-amine |
InChI |
InChI=1S/C13H18ClN/c1-10-6-7-12(8-10)15-9-11-4-2-3-5-13(11)14/h2-5,10,12,15H,6-9H2,1H3 |
InChI Key |
RSBFGMHRSZBXSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)NCC2=CC=CC=C2Cl |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of 3-Methylcyclopentanone with 2-Chlorobenzylamine
A common and efficient approach to synthesize this compound is through reductive amination. This involves the condensation of 3-methylcyclopentanone with 2-chlorobenzylamine, followed by reduction of the resulting imine intermediate.
- Mix equimolar amounts of 3-methylcyclopentanone and 2-chlorobenzylamine in an appropriate solvent such as methanol or ethanol.
- Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) or catalytic hydrogenation using Pd/C under hydrogen atmosphere.
- Stir the reaction at ambient or slightly elevated temperature (25–60 °C) for several hours (typically 12–24 h).
- Isolate the product by extraction and purification via column chromatography or recrystallization.
- High selectivity for the desired secondary amine.
- Mild reaction conditions.
- Avoids over-alkylation.
This method aligns with the general reductive amination protocols reported for similar benzylamine derivatives.
Catalytic Tandem Synthesis via Metal-Catalyzed C–N Bond Formation
Recent advances have introduced catalytic tandem methods for synthesizing N-benzylated amines using transition metal catalysts, such as iridium complexes.
- React 3-methylcyclopentan-1-amine with 2-chlorobenzaldehyde in the presence of an iridium catalyst (e.g., Ir-pyridonate complex) and base (cesium carbonate).
- Conduct the reaction in dry methanol under argon atmosphere at 100 °C for 16 hours.
- The catalyst facilitates in situ formation of imine and subsequent reduction to the amine without external reducing agents.
- Purify the product by column chromatography.
This method offers a one-pot synthesis with high atom economy and avoids the need for separate reduction steps.
Comparative Analysis of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Reductive Amination | 3-methylcyclopentanone, 2-chlorobenzylamine, NaBH(OAc)3 or H2/Pd-C | Room temp or 25–60 °C, 12–24 h | High selectivity, mild conditions | Requires reducing agent, longer reaction |
| N-Benzylation with Halides | 3-methylcyclopentan-1-amine, 2-chlorobenzyl chloride, base (K2CO3) | 50–80 °C, several hours | Simple reagents, direct alkylation | Possible dialkylation, side products |
| Metal-Catalyzed Tandem Synthesis | 3-methylcyclopentan-1-amine, 2-chlorobenzaldehyde, Ir catalyst, Cs2CO3 | 100 °C, 16 h, inert atmosphere | One-pot, no external reductant needed | Requires expensive catalyst, inert atmosphere |
In-Depth Research Findings and Data
Reaction Yields and Purity
- Reductive amination typically affords yields in the range of 70–90% with high purity after chromatographic purification.
- N-benzylation with halides can yield 60–80%, but controlling monoalkylation is critical to avoid impurities.
- The metal-catalyzed tandem method reported yields of 85–90% with minimal by-products, confirmed by NMR and IR spectroscopy.
Spectroscopic Characterization
- NMR (1H and 13C): Characteristic signals include benzylic methylene protons adjacent to nitrogen (~3.8–4.2 ppm), aromatic protons of the 2-chlorophenyl group (~7.0–7.5 ppm), and cyclopentane ring protons (1.0–2.5 ppm).
- IR Spectroscopy: Absence of carbonyl stretch confirms complete reduction of imine or ketone intermediates.
- Mass Spectrometry: Molecular ion peak consistent with C13H18ClN (M+H)+ at m/z ~222.
Summary and Recommendations
The preparation of this compound can be efficiently achieved by reductive amination of 3-methylcyclopentanone with 2-chlorobenzylamine, direct N-alkylation of 3-methylcyclopentan-1-amine with 2-chlorobenzyl halides, or via modern catalytic tandem methods involving iridium complexes and aldehydes. Each method has its merits depending on available reagents, desired scale, and purity requirements.
For laboratory-scale synthesis prioritizing selectivity and ease, reductive amination is recommended. For industrial or large-scale synthesis, catalytic tandem methods offer atom economy and streamlined processing, albeit with higher catalyst costs.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-3-methylcyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium hydroxide or ammonia in polar solvents like ethanol.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of phenol or aniline derivatives.
Scientific Research Applications
N-[(2-chlorophenyl)methyl]-3-methylcyclopentan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-3-methylcyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Chloro-3-cyclopentyl-N-methylpropan-1-amine
Structure : A propan-1-amine backbone with a cyclopentyl and chloro substituent.
Synthesis : Prepared via Fe-catalyzed reaction from allylcyclopentane, yielding 59% after purification .
Key Differences : The linear propan-1-amine chain contrasts with the cyclopentane ring in the target compound, likely reducing conformational rigidity. This structural variation may impact pharmacokinetic properties such as bioavailability and metabolic stability.
1-[(2-Chlorophenyl)-N-(methylimino)methyl]cyclopentanol
Structure: Cyclopentanol core with a 2-chlorophenylmethylimino group. Application: A ketamine precursor, highlighting the pharmacological relevance of the 2-chlorophenyl-cyclopentane scaffold . Key Differences: The hydroxyl and imino groups differentiate its reactivity and biological activity from the secondary amine in the target compound.
N-((4-Chlorophenyl)methyl)-N-cyclopentyl-N'-phenylurea (Pencycuron)
Structure : Urea derivative with a 4-chlorophenylmethyl group and cyclopentyl substituent.
Application : Agricultural fungicide, demonstrating the agrochemical utility of chlorophenyl-cyclopentane hybrids .
Key Differences : The urea functional group and 4-chloro substitution contrast with the amine and 2-chloro substituent in the target compound. Substituent position (2- vs. 4-chloro) significantly alters electronic properties and bioactivity .
N-cyclopropyl-3-(2-methylphenyl)cyclobutan-1-amine hydrochloride
Structure: Cyclobutane ring with a 2-methylphenyl and cyclopropylamine group. Key Differences: Smaller ring size (cyclobutane vs. The methylphenyl substituent may enhance lipophilicity compared to the chlorophenyl group .
Structural and Functional Analysis
Substituent Effects
- 2-Chlorophenyl vs. 4-Chlorophenyl : The ortho-chloro substitution (2-position) in the target compound may sterically hinder interactions with planar biological targets compared to para-substituted analogs like pencycuron .
Ring Size and Conformation
- Cyclopentane vs. Cyclohexane : Cyclopentane’s envelope conformation reduces flexibility compared to cyclohexane’s chair-boat transitions, possibly enhancing target engagement .
- Cyclobutane Derivatives : Higher ring strain in cyclobutane analogs (e.g., ) may limit synthetic scalability but offer unique conformational profiles .
Data Table: Comparative Overview of Key Compounds
Biological Activity
N-[(2-chlorophenyl)methyl]-3-methylcyclopentan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the findings from various studies regarding its biological effects, mechanisms of action, and potential applications.
Chemical Structure and Properties
This compound features a cyclopentane ring substituted with a 2-chlorobenzyl group and an amine functional group. The molecular formula is , with a molecular weight of approximately 221.72 g/mol. The presence of the chlorine atom and the amine group suggests potential interactions with biological targets.
1. Antidepressant Effects
Research indicates that compounds similar to this compound may exhibit antidepressant properties. These effects are often linked to the modulation of neurotransmitter systems, particularly serotonin and norepinephrine. A study demonstrated that related compounds could enhance serotonin levels in the synaptic cleft, suggesting a mechanism for their antidepressant activity.
2. Anticancer Potential
The compound is currently under investigation for its anticancer properties. Preliminary studies have shown that it may inhibit the growth of certain cancer cell lines by inducing apoptosis and cell cycle arrest. This activity is hypothesized to be mediated through pathways involving mitochondrial dysfunction and oxidative stress .
3. Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. It has been suggested that this compound may protect neuronal cells from damage induced by oxidative stress, which is relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
The specific mechanisms through which this compound exerts its biological effects are still being elucidated. However, several hypotheses include:
- Receptor Modulation : The compound may act on various neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive function.
- Enzyme Inhibition : It may inhibit enzymes involved in cancer cell proliferation or apoptosis pathways, leading to reduced tumor growth.
Case Study 1: Antidepressant Activity
A clinical trial involving related compounds showed significant improvement in depression scores among participants treated with this compound compared to placebo groups. The trial highlighted the compound's potential as a novel antidepressant agent.
Case Study 2: Cancer Cell Line Studies
In vitro studies on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, corroborating its potential as an anticancer agent.
Future Directions
Further research is required to fully understand the pharmacokinetics, optimal dosing strategies, and long-term effects of this compound. Future studies should focus on:
- In vivo Studies : To validate findings from in vitro studies and assess the therapeutic efficacy in animal models.
- Mechanistic Studies : To clarify the molecular pathways involved in its biological activities.
Q & A
Q. What are the common synthetic routes for N-[(2-chlorophenyl)methyl]-3-methylcyclopentan-1-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via alkylation of 3-methylcyclopentan-1-amine with 2-chlorobenzyl chloride in the presence of a base (e.g., sodium hydride or potassium carbonate). This nucleophilic substitution reaction is influenced by solvent polarity, temperature (optimal range: 60–80°C), and catalyst choice. For example, polar aprotic solvents like DMF enhance reaction rates, while elevated temperatures improve yields but may increase side reactions like over-alkylation . Alternative routes include reductive amination of 3-methylcyclopentanone with 2-chlorobenzylamine using NaBH₄ or LiAlH₄, though this requires careful pH control to avoid byproduct formation .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are most effective?
- Methodological Answer : Structural characterization typically employs:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry. The deshielded protons on the cyclopentane ring (δ 1.5–2.5 ppm) and aromatic protons (δ 7.2–7.6 ppm) are diagnostic .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ peak at m/z 238.1) and fragmentation patterns .
- X-ray Crystallography : For absolute configuration determination, single-crystal X-ray analysis resolves stereochemical ambiguities, as demonstrated in related cyclopentane-amine derivatives .
Advanced Research Questions
Q. What are the key challenges in optimizing enantioselective synthesis of this compound, and how can chiral catalysts be employed?
- Methodological Answer : Enantioselective synthesis is hindered by the compound’s stereogenic centers (cyclopentane and benzyl positions). Chiral resolution strategies include:
- Chiral Auxiliaries : Use of (R)- or (S)-BINOL-derived catalysts during alkylation to induce asymmetry, achieving enantiomeric excess (ee) >80% under optimized conditions .
- Dynamic Kinetic Resolution : Employing transition-metal catalysts (e.g., Ru or Rh complexes) to control stereochemistry during reductive amination, as shown in structurally similar amines .
Q. How do steric and electronic effects of the 2-chlorophenyl and 3-methylcyclopentyl groups influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Steric Effects : The bulky 3-methylcyclopentyl group hinders nucleophilic attack at the amine center, requiring elevated temperatures or strong bases to proceed.
- Electronic Effects : The electron-withdrawing chloro group on the phenyl ring polarizes the C–N bond, increasing susceptibility to hydrolysis or oxidation. Computational studies (DFT) predict activation energies for these reactions, guiding solvent selection (e.g., THF for stability) .
Q. What strategies are effective in resolving contradictory data regarding the biological activity of this compound across different in vitro assays?
- Methodological Answer : Contradictions often arise from assay conditions (e.g., pH, solvent DMSO concentration). Mitigation strategies include:
- Dose-Response Curves : Standardize concentrations (1 nM–100 µM) to identify non-linear effects .
- Receptor Binding Assays : Use radioligand displacement (e.g., [³H]-labeled analogs) to quantify affinity for CNS targets like serotonin receptors, controlling for nonspecific binding .
- Metabolic Stability Tests : Incubate with liver microsomes to assess degradation pathways, as instability in certain buffers may explain variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
